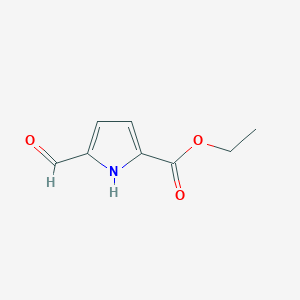

ethyl 5-formyl-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPFMOGFQKDFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313576 | |

| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-50-3 | |

| Record name | 7126-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of Ethyl 5-Formyl-1H-Pyrrole-2-Carboxylate: A Cornerstone for Advanced Chemical Architectures

This document provides an in-depth technical guide on the synthesis of ethyl 5-formyl-1H-pyrrole-2-carboxylate, a pivotal intermediate in the development of complex molecular structures for pharmaceutical and materials science applications. The inherent value of this compound lies in its trifunctional nature: the nucleophilic pyrrole ring, the electrophilic aldehyde, and the ester moiety, which can be orthogonally manipulated.[1] This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind the chosen methodologies, ensuring a reproducible and scalable process. We will focus on the most reliable and widely adopted synthetic strategy: the Vilsmeier-Haack formylation of an ethyl 1H-pyrrole-2-carboxylate precursor.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis is logically divided into two primary stages: first, the preparation of the starting material, ethyl 1H-pyrrole-2-carboxylate, from pyrrole, and second, the regioselective formylation at the C5 position to yield the target molecule. This ensures a high-purity starting material, which is critical for the success of the subsequent formylation reaction.

Caption: Overall synthetic workflow for the target molecule.

Stage 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

A robust and scalable synthesis of the starting material is paramount. The procedure detailed in Organic Syntheses provides a well-vetted method that avoids the use of moisture-sensitive organometallic reagents.[2] It involves the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis of the resulting ketone.

Experimental Protocol: Ethyl 1H-pyrrole-2-carboxylate

Part A: 2-Pyrrolyl Trichloromethyl Ketone

-

Setup: Equip a 3-liter, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Initial Charge: Charge the flask with trichloroacetyl chloride (225 g, 1.23 mol) and 200 mL of anhydrous diethyl ether.

-

Pyrrole Addition: While stirring, add a solution of freshly distilled pyrrole (77 g, 1.2 mol) in 640 mL of anhydrous ether via the dropping funnel over 3 hours. The exothermic reaction will cause the mixture to reflux.

-

Stirring: After the addition is complete, continue stirring for 1 hour at room temperature.

-

Work-up: Slowly add a solution of potassium carbonate (100 g, 0.724 mol) in 300 mL of water to quench the reaction. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Isolation: Remove the ether by distillation. Dissolve the residue in 225 mL of hexane and cool on ice to induce crystallization. Collect the solid by filtration and wash with cold hexane to yield 189–196 g (77–80%) of the ketone.[2]

Part B: Ethyl 1H-pyrrole-2-carboxylate

-

Sodium Ethoxide Preparation: In a 1-liter flask equipped with a mechanical stirrer, dissolve sodium (1.0 g, 0.044 g-atom) in 300 mL of anhydrous ethanol.

-

Ketone Addition: Add the 2-pyrrolyl trichloromethyl ketone (75 g, 0.35 mol) portionwise over 10 minutes. The solution will warm during this addition.

-

Reaction: Stir the solution for 30 minutes after the addition is complete.

-

Solvent Removal: Concentrate the mixture to dryness using a rotary evaporator.

-

Extraction: Partition the oily residue between 200 mL of ether and 25 mL of 3 N hydrochloric acid. Separate the ether layer and wash the aqueous layer with an additional 100 mL of ether.

-

Purification: Combine the ether extracts, wash with 25 mL of saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate by distillation. The residue is fractionated under reduced pressure to give 44.0–44.5 g (91–92%) of pure ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil which crystallizes upon standing.[2]

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[3] For pyrroles, the reaction is highly regioselective. The electron-withdrawing ester at the C2 position deactivates the adjacent C3 position, while the nitrogen atom strongly activates the C5 position, directing the electrophilic Vilsmeier reagent to attack this site.[4]

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds in three main phases:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]

-

Electrophilic Aromatic Substitution: The electron-rich C5 position of the pyrrole ring attacks the carbon of the Vilsmeier reagent. A subsequent deprotonation step re-establishes the aromaticity of the pyrrole ring, yielding a protonated iminium salt intermediate.

-

Hydrolysis: During aqueous work-up, water attacks the iminium carbon. The resulting intermediate collapses, eliminating dimethylamine and yielding the final aldehyde product after deprotonation.[4][6]

Caption: Mechanistic steps of the Vilsmeier-Haack reaction.

Experimental Protocol: this compound

This protocol is adapted from a procedure for a structurally related compound and represents a reliable method.[7]

-

Vilsmeier Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to N,N-dimethylformamide (DMF, 1.1 eq.) while stirring on an ice-water bath (0 °C). Causality Note: This addition is exothermic and cooling is essential to prevent uncontrolled reaction and degradation of the reagent.

-

Substrate Addition: After stirring the Vilsmeier reagent for 15-20 minutes at 0 °C, add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in a minimal amount of an appropriate solvent like dichloromethane (CH₂Cl₂).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis/Work-up: After the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing a 10% aqueous solution of sodium carbonate (Na₂CO₃). Self-Validation Note: The addition of a basic solution neutralizes the acidic reaction medium and facilitates the hydrolysis of the iminium intermediate to the aldehyde.

-

Heating: Gently heat the mixture (e.g., reflux) for approximately 30 minutes to ensure complete hydrolysis.

-

Extraction: Cool the mixture to room temperature and extract the product with dichloromethane (3x volume).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether-ethyl acetate (e.g., starting from 100:1). The pure fractions are combined and the solvent is evaporated to yield the product as a solid.[7]

Data Summary

| Parameter | Value/Observation | Source |

| Starting Material | Ethyl 1H-pyrrole-2-carboxylate | [2] |

| Reagents | POCl₃, DMF | [5][7] |

| Reaction Type | Vilsmeier-Haack Formylation | [3][4] |

| Typical Yield | ~77% (for a related substrate) | [7] |

| Purification Method | Column Chromatography (Silica Gel) | [7] |

| Appearance | Crystalline Solid | [7] |

Conclusion

The synthesis of this compound via a two-stage process culminating in a Vilsmeier-Haack formylation is a highly efficient and reliable method suitable for laboratory and potential scale-up operations. The protocols described herein are built upon established and validated procedures, with an emphasis on understanding the underlying chemical principles for successful execution. This versatile building block serves as an excellent starting point for the synthesis of a wide range of biologically active compounds and functional materials, making its robust preparation a key enabling step in drug discovery and chemical research.[8][9]

References

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (NIH) PMC. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

-

Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. National Institutes of Health (NIH) PMC. Available at: [Link]

-

Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. Available at: [Link]

-

Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-formyl-1H-pyrrole-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrrole Scaffold in Medicinal Chemistry

Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive building block for the design of novel therapeutic agents. Within the diverse family of pyrrole derivatives, Ethyl 5-formyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable intermediate. Its bifunctional nature, possessing both an electrophilic aldehyde and a readily modifiable ester group, allows for a wide range of synthetic manipulations, making it a crucial component in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its significant role in drug discovery and development, with a particular focus on its application as a key intermediate in the synthesis of the anticancer drug, Sunitinib.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| CAS Number | 7126-50-3 | [2] |

| Appearance | Yellow to light brown solid | |

| Melting Point | 68-72 °C | |

| Boiling Point | 321.7 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; Insoluble in water. | |

| pKa | 13.45 ± 0.50 (Predicted) |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis provides definitive evidence for the structure and purity of a compound. The following is a summary of the key spectroscopic data for this compound.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides valuable information about the proton environment in the molecule. The characteristic chemical shifts for this compound are as follows:

-

δ 13.02 (br s, 1H, NH): The broad singlet corresponds to the acidic proton of the pyrrole nitrogen.

-

δ 9.69 (s, 1H, CHO): The singlet in the downfield region is characteristic of the aldehyde proton.

-

δ 6.95 (d, 1H) and 6.86 (d, 1H): These doublets represent the two protons on the pyrrole ring.

-

δ 4.27 (q, 2H, CH₂): The quartet arises from the methylene protons of the ethyl ester group, coupled to the adjacent methyl protons.

-

δ 1.28 (t, 3H, CH₃): The triplet is due to the methyl protons of the ethyl ester group, coupled to the adjacent methylene protons.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for this compound are:

-

Aldehyde Carbonyl (CHO): ~185 ppm

-

Ester Carbonyl (COO): ~162 ppm

-

Pyrrole Ring Carbons: ~110-140 ppm

-

Ethyl Ester Methylene Carbon (OCH₂): ~61 ppm

-

Ethyl Ester Methyl Carbon (CH₃): ~14 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

N-H Stretch: A broad peak around 3300-3400 cm⁻¹ corresponding to the pyrrole N-H bond.

-

C-H Stretch (aromatic): Peaks around 3100 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks around 2900-3000 cm⁻¹.

-

C=O Stretch (aldehyde): A strong, sharp peak around 1670-1690 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-N Stretch: Around 1300-1400 cm⁻¹.

-

C-O Stretch (ester): Around 1100-1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 167.

Chemical Properties and Reactivity: A Versatile Synthetic Building Block

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the two electron-withdrawing groups, the formyl and the ester moieties. This unique electronic arrangement makes it a versatile precursor for a variety of chemical transformations.

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of Ethyl 1H-pyrrole-2-carboxylate.[3] This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). The electron-donating nature of the pyrrole nitrogen directs the electrophilic substitution to the C5 position, which is the most electron-rich and sterically accessible position.

Caption: Workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

The following is a detailed, step-by-step methodology for the synthesis of this compound via the Vilsmeier-Haack reaction:

-

Preparation of the Vilsmeier Reagent:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

-

Formylation Reaction:

-

Dissolve Ethyl 1H-pyrrole-2-carboxylate in anhydrous dichloroethane in a separate flask.

-

Slowly add the solution of Ethyl 1H-pyrrole-2-carboxylate to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Application in Drug Development: The Synthesis of Sunitinib

The utility of this compound as a key intermediate is prominently demonstrated in the synthesis of Sunitinib (marketed as Sutent), a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[4][5]

The synthesis of Sunitinib involves a crucial Knoevenagel condensation between a substituted 5-formyl-1H-pyrrole derivative and 5-fluoro-1,3-dihydro-2H-indol-2-one. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a closely related derivative, is a direct precursor in this process.[6] The formyl group of the pyrrole derivative reacts with the active methylene group of the oxindole to form the characteristic central double bond of the Sunitinib molecule.

Caption: Key step in the synthesis of Sunitinib.

The synthesis of the specific pyrrole intermediate required for Sunitinib often starts from simpler pyrrole precursors, which are then elaborated to introduce the necessary substituents, including the crucial formyl group, often via a Vilsmeier-Haack reaction on a suitably substituted pyrrole ester.[3] The purity and yield of the formylated pyrrole intermediate are critical for the overall efficiency and cost-effectiveness of the Sunitinib synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an ideal starting material for the construction of complex molecular architectures. The successful application of this compound in the industrial synthesis of the life-saving anticancer drug Sunitinib underscores its significance. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in enabling efficient and scalable drug development will undoubtedly increase, ensuring that this compound remains a compound of high interest to the scientific community.

References

- Caballero, J., et al. (2013). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry, 60, 296-305.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of Pharmaceutical Intermediates: A Focus on Pyrrole Chemistry. Retrieved from [Link]

-

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: The Synthesis and Application. (n.d.). Retrieved from [Link]

- El-Metwally, A. M., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 6(11), 7598–7608.

- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (2013). Google Patents.

-

Exploring Ethyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

- Wood, J. M., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

- Process for preparation of sunitinib malate and salts thereof. (2012). Google Patents.

- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (2011). Google Patents.

-

Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). (n.d.). ResearchGate. Retrieved from [Link]

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.

- Kumar, P., & Kumar, R. (2015).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 22-26.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9NO3). Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. This compound | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the ¹H and ¹³C-NMR Spectral Analysis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 5-formyl-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles and experimental considerations for the structural elucidation of substituted pyrroles.

The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products and pharmaceuticals.[3] The precise characterization of substituted pyrroles like this compound is therefore of paramount importance. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.

Core Principles of NMR Spectroscopy in Substituted Pyrroles

The electronic environment of the five-membered aromatic pyrrole ring is highly sensitive to the nature and position of its substituents.[3] In the case of this compound, the presence of two electron-withdrawing groups (EWGs)—the formyl group (-CHO) at the C5 position and the ethyl carboxylate group (-COOEt) at the C2 position—profoundly influences the chemical shifts of the pyrrole ring's protons and carbons. These EWGs deshield the ring, causing the corresponding NMR signals to appear at a lower field (higher ppm values) compared to unsubstituted pyrrole.

The workflow for the NMR analysis of such a compound follows a logical progression from sample preparation to detailed spectral interpretation.

Caption: General workflow for the NMR analysis of substituted pyrroles.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following atom numbering scheme is used for this compound.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: NMR Data Acquisition

High-quality NMR spectra are contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a validated starting point for the analysis of this compound on a standard 400 MHz spectrometer.

A. Sample Preparation

-

Purity: Ensure the sample is of high purity (>95%) to prevent spectral overlap from impurities.

-

Solvent: Select a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power. Chloroform-d (CDCl₃) can also be used.

-

Concentration:

-

For ¹H-NMR, dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

For ¹³C-NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.

-

-

Final Step: Transfer the solution to a 5 mm NMR tube.

B. Spectrometer Parameters

| Parameter | ¹H-NMR | ¹³C-NMR | Rationale |

| Spectrometer Frequency | 400 MHz | 100 MHz | Standard high-field instrument for good signal dispersion. |

| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for faster repetition of scans. |

| Spectral Width | 0-14 ppm | 0-200 ppm | Encompasses the expected chemical shifts for all protons and carbons. |

| Acquisition Time (AQ) | 2-4 s | 1-2 s | Sufficient time to record the FID for good resolution. |

| Relaxation Delay (D1) | 2-5 s | 2-5 s | Allows for near-complete relaxation of nuclei before the next pulse. |

| Number of Scans (NS) | 8-16 | 1024 or more | Averaging multiple scans improves the signal-to-noise ratio. |

| Decoupling | N/A | Proton broadband decoupling | Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon. |

¹H-NMR Spectral Data and Interpretation

The following ¹H-NMR data has been reported for this compound in DMSO-d₆.

Table 1: ¹H-NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.02 | broad singlet | 1H | N¹-H |

| 9.69 | singlet | 1H | C⁵-CHO |

| 6.95 | doublet | 1H | H³ or H⁴ |

| 6.86 | doublet | 1H | H⁴ or H³ |

| 4.27 | quartet | 2H | -O-CH₂-CH₃ |

| 1.28 | triplet | 3H | -O-CH₂-CH₃ |

In-depth Interpretation:

-

N¹-H (δ ~13.02): The proton attached to the nitrogen appears as a very broad singlet at a significantly downfield chemical shift. This is characteristic of a pyrrolic N-H proton, and its broadness is due to quadrupole broadening from the nitrogen atom and exchange with any residual water in the solvent.

-

C⁵-CHO (δ 9.69): The aldehydic proton is highly deshielded by the adjacent carbonyl group and the aromatic ring, hence its resonance far downfield as a sharp singlet.

-

H³ and H⁴ (δ 6.95 and 6.86): These two signals correspond to the two protons on the pyrrole ring. They appear as doublets due to coupling with each other (a ³JHH coupling). The electron-withdrawing effects of both the C2-ester and the C5-aldehyde cause them to be in a similar chemical environment, hence their close chemical shifts. Unambiguous assignment would require 2D NMR techniques like NOESY.

-

-O-CH₂-CH₃ (δ 4.27 and 1.28): These signals are characteristic of an ethyl ester group. The methylene protons (-CH₂-) at 4.27 ppm are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃-) at 1.28 ppm appear as a triplet due to coupling with the two methylene protons.

¹³C-NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C-NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~180 | C⁵-C HO | Aldehyde carbonyl carbons are typically found in this region. |

| ~160 | -C OOEt | Ester carbonyl carbons resonate in this downfield region. |

| ~140 | C⁵ | This carbon is attached to the electron-withdrawing formyl group and is part of the aromatic ring, leading to a downfield shift. |

| ~132 | C² | Attached to the electron-withdrawing ester group, this carbon is also significantly deshielded. |

| ~125 | C³ or C⁴ | These carbons of the pyrrole ring are expected in the aromatic region. |

| ~115 | C⁴ or C³ | Their exact chemical shifts are influenced by both EWGs. |

| ~61 | -O-C H₂-CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |

| ~14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group is found in the typical aliphatic region. |

Causality Behind the Predicted Shifts:

The prediction of the ¹³C chemical shifts is grounded in the fundamental principles of substituent effects on aromatic rings. The formyl and ethyl carboxylate groups, both being potent EWGs, withdraw electron density from the pyrrole ring through both inductive and resonance effects. This deshielding effect is most pronounced at the carbons directly attached to these groups (C5 and C2) and also influences the other ring carbons (C3 and C4), causing all of them to resonate at lower fields compared to unsubstituted pyrrole. The chemical shifts of the ethyl ester and aldehyde carbons are based on well-established ranges for these functional groups.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C-NMR spectra. The experimental ¹H-NMR data, coupled with a scientifically-grounded prediction of the ¹³C-NMR spectrum, provides a complete picture of the molecular structure. The strong deshielding effects of the C2-ester and C5-aldehyde substituents are clearly reflected in the downfield chemical shifts of the pyrrole ring protons and carbons. For absolute, unambiguous assignment of the C3/H3 and C4/H4 signals, two-dimensional NMR experiments such as HSQC and HMBC are recommended. This guide provides the foundational data and interpretive logic essential for any researcher working with this important heterocyclic compound.

References

Introduction: The Prominence of the Pyrrole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid: A Pyrrole Compound with the Molecular Formula C8H9NO3

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of numerous therapeutic agents.[4][5] Pyrrole-containing compounds exhibit a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][5] This has led to the successful development of several blockbuster drugs, such as atorvastatin and sunitinib, which feature a pyrrole core.[6] This guide focuses on a specific pyrrole derivative with the molecular formula C8H9NO3, providing a comprehensive overview for researchers and professionals in drug development.

Part 1: IUPAC Nomenclature and Structural Elucidation of C8H9NO3

The specific pyrrole compound with the molecular formula C8H9NO3 that will be the focus of this guide is 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid .[7]

IUPAC Name and Synonyms

-

Preferred IUPAC Name: 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid[7]

-

Other Names:

-

1H-Pyrrole-3-carboxylic acid, 4-acetyl-5-methyl-[7]

-

-

CAS Number: 100960-95-0[7]

Molecular Structure

The structure of 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid is characterized by a central pyrrole ring with four substituents: a methyl group at position 5, an acetyl group at position 4, a carboxylic acid group at position 3, and a hydrogen atom on the nitrogen at position 1.

2D Structure:

Caption: 2D structure of 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid.

Part 2: Synthesis and Physicochemical Properties

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis for 4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid would involve the construction of the substituted pyrrole ring, a common challenge in heterocyclic chemistry. The Paal-Knorr pyrrole synthesis is a classical and versatile method for the synthesis of pyrroles. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Caption: The relationship between the properties of the pyrrole scaffold and its therapeutic applications.

Conclusion

4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole with the molecular formula C8H9NO3, represents a molecule of interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established methods of heterocyclic chemistry, and its structure offers multiple avenues for further chemical exploration. While its specific biological profile remains to be fully elucidated, the well-documented importance of the pyrrole scaffold in medicine suggests that this compound and its derivatives are promising candidates for future drug discovery efforts.

References

-

An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. PubMed. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

Special Issue: Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed. Available at: [Link]

-

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid | C8H9NO3 | CID 57357248. PubChem. Available at: [Link]

-

Pyrrole. Wikipedia. Available at: [Link]

Sources

- 1. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid | C8H9NO3 | CID 57357248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Pyrrole Scaffold as a Privileged Structure in Modern Chemistry

An In-depth Technical Guide to the Crystal Structure of Ethyl 5-Formyl-1H-pyrrole-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products and pharmacologically active compounds, including heme, chlorophyll, and certain alkaloids. Within this class, derivatives of this compound represent a particularly versatile scaffold. The presence of multiple reactive functional groups—the formyl, ester, and the pyrrolic N-H—provides a rich platform for synthetic modification, making these compounds valuable building blocks in medicinal chemistry and materials science.[1]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the solid state is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled, high-resolution view into this molecular world. This guide offers a detailed exploration of the synthesis, crystallization, and structural analysis of this compound derivatives, providing field-proven insights into the experimental choices and the interpretation of crystallographic data.

Part 1: Synthesis and Crystallization—From Blueprint to Single Crystal

The synthesis of functionalized pyrroles is a well-established field, with the Vilsmeier-Haack reaction being a common and effective method for introducing a formyl group onto an electron-rich pyrrole ring. The following protocol details the synthesis of a representative derivative, ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.[2]

Experimental Protocol: Synthesis of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate[2]

Rationale: This procedure utilizes the Vilsmeier-Haack reaction, where a Vilsmeier reagent (formed in situ from phosphoryl chloride and dimethylformamide) acts as an electrophile to formylate the electron-rich pyrrole ring at the C5 position. The subsequent workup with a base neutralizes the reaction mixture and facilitates product isolation.

Step-by-Step Methodology:

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and placed on an ice-water bath, slowly add phosphoryl chloride (POCl₃, 0.015 mol) dropwise to dimethylformamide (DMF, 0.015 mol).

-

Expert Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt. Cooling is critical to control the reaction rate and prevent side reactions.

-

-

Addition of Pyrrole Substrate: To the stirring Vilsmeier reagent, add a solution of 3,4-dimethyl-2-ethoxycarbonyl-pyrrole (0.015 mol) dissolved in dichloromethane (CH₂Cl₂, 30 ml).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Workup and Neutralization: Add a 10% aqueous solution of sodium carbonate (Na₂CO₃, 80 ml) to the reaction mixture.

-

Trustworthiness: This step is self-validating. The addition of the base will cause effervescence and neutralize the acidic reaction mixture. The reaction is then refluxed for 30 minutes to ensure complete hydrolysis of any remaining intermediates.

-

-

Extraction and Purification: Cool the mixture to room temperature. Transfer it to a separatory funnel and extract the product with CH₂Cl₂ (3 x 10 ml). Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Workflow for Synthesis and Crystallization

Caption: Workflow from synthesis via Vilsmeier-Haack reaction to single-crystal growth.

Protocol: Single Crystal Growth by Slow Evaporation

Rationale: The formation of high-quality single crystals suitable for SC-XRD requires slow, controlled precipitation from a saturated solution. Slow evaporation is a robust and widely used technique to achieve this.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility. A common choice is a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane).

-

Preparation of Saturated Solution: Dissolve the purified pyrrole derivative in a minimal amount of the chosen solvent system with gentle warming, if necessary, to ensure complete dissolution.

-

Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes.

-

Expert Insight: The number and size of the holes control the rate of evaporation. A slower rate generally yields larger and higher-quality crystals.

-

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them from the mother liquor.

Part 2: Deep Dive into the Crystal Structure

The power of SC-XRD lies in its ability to provide precise atomic coordinates, from which we can derive detailed information about molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing.

Crystallographic Data Collection and Refinement

Single crystals are mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the crystal structure.[3]

The structures of two representative derivatives, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (I) and ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate (II) , provide excellent case studies.[2][3]

| Parameter | Derivative I[3][4] | Derivative II[2] |

| Chemical Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 3.9830 (8) | 10.879 (2) |

| b (Å) | 15.572 (3) | 7.915 (2) |

| c (Å) | 16.213 (3) | 12.067 (2) |

| β (°) | 96.96 (3) | 98.43 (3) |

| Volume (ų) | 998.2 (3) | 1027.6 (4) |

| Z | 4 | 4 |

| Radiation | Mo Kα | Mo Kα |

| Data Collection Temp (K) | 293 (2) | 293 (2) |

| Final R[F² > 2σ(F²)] | 0.083 | 0.060 |

| Table 1: Summary of crystallographic data for two pyrrole derivatives. |

Molecular Geometry: A Study in Planarity

A key finding from the structural analyses of these derivatives is the near-planarity of the molecule.[2][3][4] For instance, in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the root-mean-square (r.m.s.) deviation from the mean plane for all non-hydrogen atoms is a mere 0.038 Å.[3] This planarity is a consequence of the sp² hybridization of the atoms in the pyrrole ring and the attached carbonyl groups, which facilitates π-electron delocalization across the molecule.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing of these derivatives is not random; it is directed by a network of specific intermolecular interactions, primarily hydrogen bonds. These non-covalent interactions are critical as they dictate the material's stability, solubility, and polymorphism.

In the crystal structure of ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate, molecules are linked into centrosymmetric dimers by pairs of strong N—H···O hydrogen bonds, where the pyrrole N-H group of one molecule donates a hydrogen to the formyl oxygen atom of a neighboring molecule.[2] These dimeric units are further connected by weaker, non-classical C—H···O interactions, forming a layered structure.[2] A similar network of N—H···O and C—H···O hydrogen bonds consolidates the crystal structure of the 2,4-dimethyl-3-carboxylate isomer.[3][4]

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Code | Reference |

| N—H···O1 | 0.86 | 2.04 | 2.864 (5) | 159 | (i) x, y, z | [3] |

| C6—H6A···O1 | 0.96 | 2.58 | 3.401 (6) | 143 | (i) x, y, z | [3] |

| C7—H7A···O2 | 0.93 | 2.60 | 3.525 (6) | 176 | (ii) -x+1/2, y+1/2, -z+3/2 | [3] |

| Table 2: Hydrogen-bond geometry for ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[3] |

Hydrogen Bonding Network Visualization

Sources

A Comprehensive Technical Guide to the Reactivity of the Formyl Group in Pyrrole-2-carboxylates

Executive Summary

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, and its functionalization dictates its biological activity and physical properties. This technical guide provides an in-depth exploration of the reactivity of a key derivative class: pyrrole-2-carboxylates bearing a formyl (-CHO) group. We delve into the electronic interplay between the electron-withdrawing carboxylate and formyl substituents, which profoundly influences the chemical behavior of both the pyrrole ring and the aldehyde functionality. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven methodologies. We will cover regioselective synthetic routes to these compounds, detail the mechanisms and protocols for key transformations of the formyl group—including C-C and C-N bond-forming reactions, oxidations, and reductions—and discuss their strategic application in the synthesis of complex molecular architectures.

Introduction: The Formyl-Pyrrole-2-Carboxylate Scaffold

Pyrrole-2-carboxylates are five-membered aromatic heterocycles that serve as critical building blocks for a vast array of significant molecules, including natural products, pharmaceuticals, and functional materials.[1][2] The introduction of a formyl group onto this scaffold creates a bifunctional molecule with a rich and versatile chemical profile.

The electronic character of this system is dominated by the competing influences of the π-excessive pyrrole ring and the two powerful electron-withdrawing groups: the ester at C2 and the aldehyde at C4 or C5. This arrangement leads to several key characteristics:

-

Modulated Ring Nucleophilicity: While the pyrrole ring is inherently electron-rich and susceptible to electrophilic attack, the presence of two deactivating groups significantly tempers this reactivity. This moderation allows for more controlled and selective subsequent functionalization compared to unsubstituted pyrroles.[3][4]

-

Activated Formyl Group: The formyl group's reactivity is largely analogous to that of other aromatic aldehydes, serving as a potent electrophile for nucleophilic addition. It is the gateway to a multitude of chemical transformations.[5]

-

Strategic Synthetic Handle: The distinct and predictable reactivity of the formyl group allows it to be selectively targeted in the presence of the less reactive ester, making it an invaluable handle for molecular elaboration in multi-step syntheses.

These molecules are not mere synthetic curiosities; they are precursors to compounds with demonstrated antiproliferative, antioxidant, and immunostimulatory effects, making a thorough understanding of their chemistry essential for modern drug discovery.[2]

Synthesis of Formyl-Substituted Pyrrole-2-carboxylates

The reliable synthesis of specifically substituted formyl pyrrole-2-carboxylates is the first critical step in their utilization. The primary challenge lies in controlling the regioselectivity of the formylation reaction on a pre-existing pyrrole-2-carboxylate ring.

Method 1: Regioselective Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings.[6] The reaction involves the formation of a Vilsmeier reagent, typically from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[7] For pyrrole-2-carboxylates, this reaction can be tuned to afford either the 4-formyl or 5-formyl derivative with high selectivity, making it a powerful tool for generating specific isomers.[8]

Causality of Experimental Choice: The choice of formylating agent and reaction conditions is critical for regiocontrol. The Vilsmeier reagent is a relatively mild electrophile, which prevents the polymerization often seen when subjecting pyrroles to strong acids.[3] The inherent electronic bias of the pyrrole ring favors attack at the α-position (C5). However, steric hindrance from the N-substituent or the C2-ester can direct the reaction to the β-position (C4).[9] Recent studies have shown that using crystalline Vilsmeier reagent versus dichloromethyl alkyl ethers can provide nearly quantitative yields of either the 4-formyl or 5-formyl isomers, respectively.[8]

Caption: General workflow for the Vilsmeier-Haack formylation of pyrrole-2-carboxylates.

Detailed Protocol: Vilsmeier-Haack Synthesis of Pyrrole-2-carboxaldehyde

This protocol is adapted from a verified procedure for the formylation of unsubstituted pyrrole and serves as a foundational method.[10]

-

Reagent Preparation: In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), place dimethylformamide (1.1 moles). Cool the flask in an ice bath.

-

Vilsmeier Reagent Formation: While maintaining the internal temperature between 10–20°C, add phosphorus oxychloride (1.1 moles) dropwise over 15 minutes. An exothermic reaction will form the solid Vilsmeier reagent complex.

-

Substrate Addition: Remove the ice bath and stir for 15 minutes. Re-cool the flask and add an appropriate solvent (e.g., ethylene dichloride). Once the internal temperature is below 5°C, add a solution of the starting pyrrole-2-carboxylate (1.0 mole) in the same solvent dropwise over 1 hour.

-

Reaction: After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Hydrolysis: Cool the mixture and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water. This hydrolysis step is exothermic and must be done carefully.

-

Workup: Reflux the biphasic mixture for another 15 minutes with vigorous stirring. After cooling, separate the organic layer. Extract the aqueous phase with an appropriate solvent (e.g., ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with saturated sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by distillation or recrystallization.

Key Chemical Transformations of the Formyl Group

The formyl group is a versatile functional handle that participates in a wide range of chemical reactions. The following sections detail the most synthetically useful transformations for professionals in drug development.

A. Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of the formyl group with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) catalyzed by a weak base.[11] The reaction proceeds via nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.[12]

Relevance in Drug Discovery: The products of Knoevenagel condensations, particularly those derived from cyanoacetic esters or malononitrile, are conjugated systems that can act as Michael acceptors.[12] This property is highly valuable in the design of targeted covalent inhibitors, where the α,β-unsaturated moiety can form a covalent bond with nucleophilic residues, such as cysteine, in a target protein's active site.[12]

Caption: Mechanism of the Knoevenagel Condensation.

Detailed Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate [12]

-

Setup: In a round-bottom flask, dissolve the formyl-pyrrole-2-carboxylate (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL).

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol), to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be reduced in vacuo.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 3,4-diethyl-1H-pyrrole-2-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 4-6 | >90 | [12] |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 92 | [13] |

| 4-Chlorobenzaldehyde | Malononitrile | NaOH (5 mol%) | Water | 0.33 | 98 | [13] |

The Wittig reaction is an indispensable method for synthesizing alkenes from aldehydes or ketones.[14] It involves the reaction of the formyl group with a phosphorus ylide (a phosphonium salt deprotonated with a strong base). The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then collapses to form the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15]

Causality and Stereoselectivity: The nature of the ylide is paramount in determining the stereochemical outcome of the reaction.[14]

-

Non-stabilized ylides (where the group on the ylidic carbon is alkyl or H) react rapidly and irreversibly, typically affording the Z-alkene as the major product.

-

Stabilized ylides (with an adjacent electron-withdrawing group like an ester) react more slowly and reversibly, allowing for thermodynamic equilibration to favor the more stable E-alkene.[15]

This control over alkene geometry is a powerful feature for complex molecule synthesis, such as in the preparation of sterically locked chromophores.[16]

Detailed Protocol: Wittig Reaction with a Non-Stabilized Ylide [15]

-

Apparatus: Use a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

-

Ylide Generation: Suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 mmol) in anhydrous THF. Cool the suspension to 0°C or -78°C. Add a strong base (e.g., n-Butyllithium, 1.1 mmol) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange/red). Stir for 1 hour.

-

Aldehyde Addition: Dissolve the formyl-pyrrole-2-carboxylate (1.0 mmol) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the resulting crude alkene product by flash column chromatography.

B. Reduction and Oxidation

The formyl group is readily reduced to a primary alcohol using standard reducing agents. This transformation converts the electrophilic aldehyde into a nucleophilic alcohol that can be used for subsequent ether or ester formation.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that will reduce the aldehyde without affecting the more stable ester group or the aromatic pyrrole ring. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the aldehyde and the ester, and are generally not required.[17]

Detailed Protocol: Sodium Borohydride Reduction

-

Setup: Dissolve the formyl-pyrrole-2-carboxylate (1.0 mmol) in a suitable protic solvent like methanol or ethanol (10 mL) in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise, controlling any effervescence.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by adding water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. Remove the organic solvent in vacuo.

-

Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 2-(hydroxymethyl)pyrrole derivative.[17]

The formyl group can be easily oxidized to the corresponding carboxylic acid. This reaction is useful for creating pyrrole di-acid derivatives.

Causality of Reagent Choice: Pyrrole-2-carboxaldehyde can be susceptible to oxidation simply by exposure to oxygen and sunlight.[17] For a controlled laboratory synthesis, mild oxidizing agents are preferred to avoid degradation of the sensitive pyrrole ring. Reagents like potassium permanganate (KMnO₄) under basic conditions, or silver(I) oxide (Tollens' reagent) can be effective. The choice depends on the stability of other functional groups in the molecule.

Detailed Protocol: Permanganate Oxidation

-

Setup: Dissolve the formyl-pyrrole-2-carboxylate (1.0 mmol) in a mixture of t-butanol and water containing a small amount of sodium hydroxide.

-

Oxidation: Add a solution of potassium permanganate (KMnO₄) (approx. 1.2 mmol) in water dropwise at room temperature. A brown precipitate of MnO₂ will form.

-

Reaction: Stir until the purple color of the permanganate has disappeared.

-

Workup: Filter the mixture to remove the MnO₂ precipitate. Acidify the filtrate with dilute HCl to precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Conclusion and Future Perspectives

The formyl group on the pyrrole-2-carboxylate scaffold is a remarkably versatile functional group, providing a reliable entry point for a diverse array of chemical transformations. Its predictable reactivity in C-C bond formation, reduction, oxidation, and C-N bond formation makes it an invaluable asset in the synthetic chemist's toolbox. For professionals in drug discovery, mastering the manipulation of this group is key to unlocking novel molecular architectures. The Knoevenagel and Wittig reactions, in particular, offer strategic pathways to complex alkenes and potential covalent inhibitors. As synthetic methodologies continue to advance, the development of even more selective and efficient transformations will further cement the role of formyl-pyrrole-2-carboxylates as elite building blocks in the pursuit of new therapeutics and advanced materials.

References

- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. BenchChem.

- Guidechem. (n.d.). How is Pyrrole-2-carboxaldehyde synthesized and applied?. Guidechem FAQ.

- Inomata, K. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 593.

- Benchchem. (2025). Protocol for Wittig Reaction on N-substituted Pyrrole-2-carboxaldehydes. BenchChem.

- Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances.

- Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(57), 33185–33192.

- Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances.

- ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with....

- ResearchGate. (n.d.). Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY®....

- MDPI. (n.d.). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts.

- Optimizing Organic Synthesis with Pyrrole-2-carboxaldehyde: A Chemist's Perspective. (n.d.).

- MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

- Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development.

- Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.

- Benchchem. (2025).

- ResearchGate. (n.d.). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red)..

- ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.

- Wikipedia. (n.d.).

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Dr. R.K.T. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube.

- Ultimate Organic Chemistry. (2021, January 19).

- Afonin, A. V., & Vashchenko, A. V. (n.d.). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Semantic Scholar.

- Scribd. (2025). Pyrrole Studies. Part XV.

- Silverstein, R. M., et al. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate

Introduction: The Significance of a Core Heterocyclic Building Block

Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique structure, featuring a pyrrole core functionalized with both an aldehyde and an ester, makes it a valuable precursor in medicinal chemistry and drug development.[1][2] The aldehyde group provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling the construction of diverse molecular scaffolds. This guide provides a detailed examination of the primary synthetic routes to this key building block, focusing on the critical starting materials and the underlying chemical principles that govern these transformations.

Primary Synthetic Strategy: Electrophilic Formylation of Ethyl 1H-pyrrole-2-carboxylate

The most direct and widely adopted approach for synthesizing this compound is the electrophilic formylation of its parent heterocycle, ethyl 1H-pyrrole-2-carboxylate. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophiles. Due to the electron-donating effect of the nitrogen atom, the C2 (α) and C5 (α') positions are the most nucleophilic and reactive sites for electrophilic aromatic substitution. Since the C2 position is already substituted with the ethyl carboxylate group, formylation preferentially occurs at the C5 position.

The two most prominent methods for achieving this transformation are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It is the most common and industrially preferred method for the synthesis of this compound due to its mild conditions and efficiency.[4]

Principle and Mechanism

The reaction involves two key stages. First, the in situ formation of the electrophilic Vilsmeier reagent, a chlorodimethyliminium salt, from the reaction of a phosphoryl halide (typically phosphorus oxychloride, POCl₃) with an N,N-disubstituted formamide (most commonly N,N-dimethylformamide, DMF).[5][6] In the second stage, the electron-rich pyrrole ring attacks this electrophilic iminium salt. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product.[5][7]

Key Starting Materials

-

Substrate: Ethyl 1H-pyrrole-2-carboxylate

-

Formylating Reagent Precursors:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[8]

-

Visualizing the Vilsmeier-Haack Pathway

Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

The following protocol is a representative example synthesized from literature procedures.[8][9]

-

Reagent Preparation: To a solution of N,N-dimethylformamide (1.0-1.5 equivalents) in an anhydrous solvent like dichloromethane, phosphorus oxychloride (1.0-1.5 equivalents) is added dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[9]

-

Vilsmeier Reagent Formation: The mixture is stirred at room temperature for approximately 30 minutes to allow for the complete formation of the Vilsmeier reagent.[8]

-

Substrate Addition: The reaction mixture is cooled back to 0 °C, and a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in the same anhydrous solvent is added slowly.[8]

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then stirred at a slightly elevated temperature (e.g., 40 °C) for 1-4 hours to drive the reaction to completion.[8][9]

-

Workup and Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and water. The pH is then adjusted to be alkaline (e.g., pH 11) using a base such as sodium hydroxide or sodium carbonate solution to hydrolyze the iminium salt intermediate.[8][9]

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[8][9] The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[9]

Method 2: The Reimer-Tiemann Reaction

While less common for this specific substrate due to lower yields and potential side reactions, the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and other electron-rich heterocycles like pyrroles.[10][11][12]

Principle and Mechanism

This reaction proceeds under strongly basic conditions. Chloroform is deprotonated by a strong base (e.g., sodium hydroxide) to form a trichlorocarbanion, which then rapidly eliminates a chloride ion to generate the highly reactive electrophile: dichlorocarbene (:CCl₂).[11][13] The pyrrole, deprotonated by the base to form the more nucleophilic pyrrolide anion, attacks the dichlorocarbene. The resulting intermediate undergoes hydrolysis to install the aldehyde group.[11] A significant challenge with applying this reaction to pyrroles is the potential for ring expansion, known as the Ciamician-Dennstedt rearrangement, which can lead to 3-chloropyridine byproducts and lower the yield of the desired formylated pyrrole.[10][14]

Key Starting Materials

-

Substrate: Ethyl 1H-pyrrole-2-carboxylate

-

Carbene Precursor: Chloroform (CHCl₃)[10]

-

Base: A strong base, typically Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in aqueous solution.[10]

-

Solvent: The reaction is often run in a biphasic system (water and an organic solvent) or with an emulsifying agent to facilitate interaction between the reagents.[11][12]

Visualizing the Reimer-Tiemann Pathway

Caption: Key stages of the Reimer-Tiemann reaction.

Protocol Considerations

Due to its limitations for this specific synthesis, a detailed protocol is not provided. Key challenges include:

-

Low Yields: The reaction often suffers from low yields of the desired aldehyde.[10]

-

Byproduct Formation: The risk of forming 3-chloropyridine derivatives via ring expansion is a significant drawback.[14]

-

Harsh Conditions: The use of strong base and heat may not be compatible with sensitive functional groups on more complex substrates.[11]

Comparative Summary of Synthetic Routes

| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |

| Primary Starting Material | Ethyl 1H-pyrrole-2-carboxylate | Ethyl 1H-pyrrole-2-carboxylate |

| Key Reagents | DMF, POCl₃ (or PCl₃) | Chloroform (CHCl₃), Strong Base (NaOH) |

| Electrophile | Chlorodimethyliminium salt | Dichlorocarbene (:CCl₂) |

| Reaction Conditions | Mild (0 °C to 40 °C) | Harsh (elevated temperature, strong base) |

| Typical Yields | Good to Excellent (50-80%)[8][9] | Generally Low[10] |

| Key Advantages | High yield, high regioselectivity, mild conditions | Classic method for formylation |

| Key Disadvantages | Requires anhydrous conditions | Low yields, risk of ring-expansion byproducts, harsh conditions |

Conclusion

For the synthesis of this compound, the Vilsmeier-Haack reaction stands as the superior and most practical method for researchers and drug development professionals. Its reliance on the readily available starting materials of ethyl 1H-pyrrole-2-carboxylate , DMF , and phosphorus oxychloride allows for a mild, efficient, and high-yielding pathway to this valuable synthetic intermediate. While the Reimer-Tiemann reaction provides a mechanistically distinct alternative using chloroform and a strong base, its associated drawbacks of low yields and potential side reactions make it a less favorable choice for this specific transformation. A thorough understanding of the Vilsmeier-Haack protocol is therefore essential for any scientist aiming to utilize this critical building block in their synthetic endeavors.

References

-

Kang, Y., Wang, Y., & Wang, L. (2009). Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1661. Retrieved from [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

This compound. (n.d.). Pipzine Chemicals. Retrieved from [Link]

-

Rogoza, A. V., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1968. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reimer Tiemann Reaction: Mechanism and application. (2022). Chemistry Notes. Retrieved from [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

Vilsmeier formylation of pyrrole. (n.d.). Química Organica.org. Retrieved from [Link]

-

Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. Retrieved from [Link]

-

Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (2015). ResearchGate. Retrieved from [Link]

-

Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Reimer–Tiemann reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Ethyl 1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. (2024). Organic Chemistry Portal. Retrieved from [Link]

-

Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. This compound | 7126-50-3 [chemicalbook.com]

- 9. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. byjus.com [byjus.com]

- 14. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

The Discovery and History of Formyl-Pyrrole Compounds in Nature

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive exploration of formyl-pyrrole compounds, a ubiquitous class of natural products whose origins have long been a subject of scientific inquiry. Addressed to researchers, scientists, and professionals in drug development, this document navigates the history of their discovery, from the initial identification of the pyrrole nucleus to the modern understanding of their formation. A central theme is the elucidation of their primary origin via non-enzymatic Maillard reactions between common biological precursors—amines and sugars—a stark contrast to the canonical enzymatic pathways of secondary metabolite biosynthesis. We delve into the structural diversity of these compounds, systematically classifying them based on their precursors and detailing their wide-ranging biological activities, including antioxidant, antiproliferative, and anti-inflammatory properties. This guide provides detailed methodologies for their isolation and characterization, complete with step-by-step protocols and the rationale behind experimental choices. By synthesizing historical context with current research, this document offers a definitive resource on the chemistry, biology, and therapeutic potential of natural formyl-pyrroles.

Chapter 1: An Introduction to the Pyrrole Framework